molecular formula C16H20N2 B1517649 N-cycloheptylquinolin-5-amine CAS No. 1036533-15-9

N-cycloheptylquinolin-5-amine

Cat. No. B1517649
CAS RN: 1036533-15-9
M. Wt: 240.34 g/mol
InChI Key: FYQWYCVXMLARKY-UHFFFAOYSA-N
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Description

N-cycloheptylquinolin-5-amine is a biochemical used for proteomics research . It has a molecular formula of C16H20N2 and a molecular weight of 240.34 .


Synthesis Analysis

The synthesis of this compound can be accomplished through several methods, including cyclization of heptanenitrile and quinoline-5-carboxylic acid, reduction of N-cycloheptylquinoline-5-nitrile, and reductive amination of heptaldehyde and quinoline-5-amine.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C16H20N2/c1-2-4-8-13 (7-3-1)18-16-11-5-10-15-14 (16)9-6-12-17-15/h5-6,9-13,18H,1-4,7-8H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place and kept sealed in dry conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Catalytic Activity and Synthesis of Derivatives : Research has shown the synthesis of stable cyclic (alkyl)(amino)carbenes, with applications in catalyzing the synthesis of 1,2-dihydroquinoline derivatives through gold(I) catalyzed hydroamination. This process illustrates the compound's role in expanding the scope of nitrogen-containing heterocycles synthesis (Zeng et al., 2009).

  • Photochemical Activation for Cell Physiology Studies : Another application is the photochemical activation of tertiary amines, including the study of cell physiology. The photoactivation of molecules like tamoxifen demonstrates the compound's utility in releasing bioactive molecules through both one- and two-photon excitation (Asad et al., 2017).

  • Palladium-catalyzed Amination : The palladium-catalyzed amination of aryl bromides to rapidly prepare aminoquinolines under microwave conditions reveals another dimension of chemical synthesis where such compounds can be efficiently and quickly generated (Wang et al., 2003).

  • Cascade Synthesis of Arylsulfonylquinolines : A method was developed for the synthesis of 3-arylsulfonylquinoline derivatives through a metal-free process. This showcases the compound's relevance in pharmaceutical drug development, offering a straightforward route to form quinoline rings and C-S bonds in one step (Zhang et al., 2016).

Methodology Enhancement and New Reactions

  • Direct Organocatalytic Asymmetric Reactions : The compound has been utilized in catalyzing heterodomino reactions for the synthesis of complex organic molecules, demonstrating its role in creating highly substituted, symmetrical, and nonsymmetrical molecules through a diastereoselective process (Ramachary et al., 2004).

  • Synthesis of N,C-coupled Naphthylisoquinoline Alkaloids : Demonstrating its versatility, the compound has been used in the total synthesis of N,C-coupled naphthylisoquinoline alkaloids with antileishmanial activities, showing potential for medicinal chemistry applications (Bringmann et al., 2010).

Safety and Hazards

N-cycloheptylquinolin-5-amine is classified as a warning hazard under the GHS classification. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation .

Future Directions

While specific future directions for N-cycloheptylquinolin-5-amine are not mentioned in the literature, quinoline compounds are a focus of ongoing research due to their potential applications in medicinal chemistry .

Relevant Papers There are several papers that discuss the synthesis and properties of quinoline compounds . These papers could provide further insights into the properties and potential applications of this compound.

properties

IUPAC Name

N-cycloheptylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-2-4-8-13(7-3-1)18-16-11-5-10-15-14(16)9-6-12-17-15/h5-6,9-13,18H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQWYCVXMLARKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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